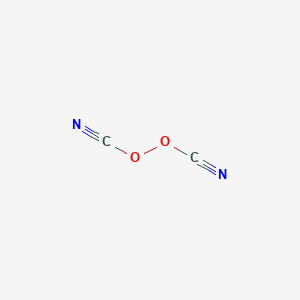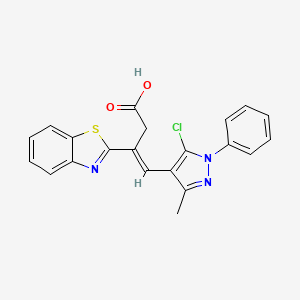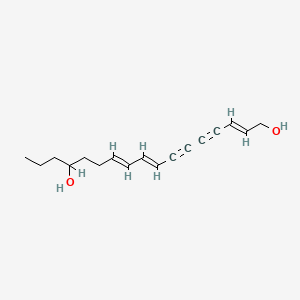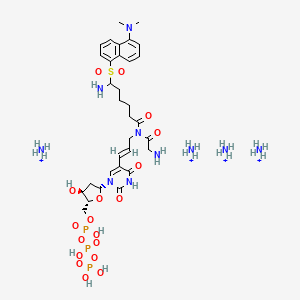
Dioxidanedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxidanedicarbonitrile is a nitrile and an organic peroxide.
Wissenschaftliche Forschungsanwendungen
Antioxidant Systems in Fish Semen
A study by Lahnsteiner & Mansour (2010) in the field of aquaculture explored the antioxidant systems in semen of different fish species. This research is relevant for enhancing semen storage techniques, potentially applicable to species conservation efforts. The study found that antioxidants like ascorbic acid and uric acid play a significant role in improving the quality of semen, which can be crucial for the storage and preservation of genetic material in aquaculture and biodiversity conservation efforts. (Lahnsteiner & Mansour, 2010)
Phagocytosis of Oxidatively Stressed Erythrocytes
In medical research, Lutz et al. (1987) investigated the phagocytosis of oxidatively stressed erythrocytes, demonstrating how treatment with specific oxidants (such as dioxidanedicarbonitrile) enhances their removal by monocytes. This research provides insights into the cellular mechanisms that might be involved in diseases related to oxidative stress and could inform therapeutic strategies. (Lutz et al., 1987)
Interaction of Mitochondrial Ubiquinones
James et al. (2005) studied the interaction of mitochondrial ubiquinones, essential for mitochondrial studies, highlighting their role as both antioxidants and electron carriers. This research offers valuable insights for developing therapies and research tools related to mitochondrial function and oxidative stress. (James et al., 2005)
Oxidative Stress and Hypertension
Vaziri et al. (2000) explored how oxidative stress causes hypertension, particularly focusing on the role of antioxidants in mitigating this effect. This research is pivotal in understanding the molecular mechanisms behind hypertension and developing potential antioxidant-based therapies. (Vaziri et al., 2000)
Impurities in Agrochemical Formulations
In environmental chemistry, Masunaga et al. (2001) analyzed the dioxin impurity profile in various agrochemicals, highlighting the role of such impurities in environmental pollution. This research underscores the importance of analyzing and controlling chemical impurities in agricultural products for environmental safety. (Masunaga et al., 2001)
Literature Analysis of Antioxidants
A literature analysis by Yeung et al. (2019) on antioxidants across various fields such as biochemistry and pharmacology demonstrates the widespread scientific interest and potential health benefits of antioxidants. This meta-analysis provides a comprehensive overview of the scientific impact of antioxidants in different disciplines. (Yeung et al., 2019)
Eigenschaften
Produktname |
Dioxidanedicarbonitrile |
|---|---|
Molekularformel |
C2N2O2 |
Molekulargewicht |
84.03 g/mol |
IUPAC-Name |
cyano peroxycyanate |
InChI |
InChI=1S/C2N2O2/c3-1-5-6-2-4 |
InChI-Schlüssel |
FJFJIUDBNGPBAV-UHFFFAOYSA-N |
SMILES |
C(#N)OOC#N |
Kanonische SMILES |
C(#N)OOC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1R,3R,8R,12E,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1234589.png)



